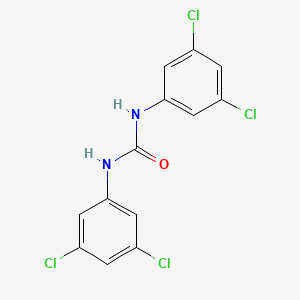

1,3-Bis(3,5-diclorofenil)urea

Descripción general

Descripción

COH-SR4 is a novel investigational compound known for its potent anti-cancer and anti-adipogenic properties. It has shown significant efficacy against drug-resistant lung cancer and other types of cancer, including melanoma and breast cancer. Additionally, COH-SR4 has been found to improve glucose control and insulin sensitivity, making it a promising candidate for the treatment of obesity and related metabolic disorders .

Aplicaciones Científicas De Investigación

COH-SR4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the field of medicine, COH-SR4 has shown promise in treating drug-resistant lung cancer, melanoma, and breast cancer. It has also been found to improve glucose control and insulin sensitivity, making it a potential treatment for obesity and related metabolic disorders. In addition, COH-SR4 has been used in research studies to investigate its effects on adipocyte differentiation and lipid accumulation .

Mecanismo De Acción

The mechanism of action of COH-SR4 involves the activation of AMP-activated protein kinase (AMPK). By activating AMPK, COH-SR4 inhibits adipocyte differentiation and induces cell cycle arrest at the G1/S phase transition. This leads to a reduction in intracellular lipid accumulation and downregulation of key adipogenesis-related transcription factors and lipogenic proteins. Additionally, COH-SR4 inhibits the antioxidant activity of the mercapturic acid pathway, leading to cancer cell death through the deactivation of multiple protective pathways and the activation of pathways that induce cancer cell self-destruction .

Análisis Bioquímico

Biochemical Properties

It has been found to interact with various biomolecules, leading to changes in cellular processes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

1,3-Bis(3,5-dichlorophenyl)urea has been shown to inhibit the survival and clonogenic potential of melanoma cells, inducing apoptosis . It also leads to G2/M phase cell cycle arrest . In lung cancer cells, it has been found to induce apoptosis and inhibit survival and clonogenic potential .

Molecular Mechanism

It has been suggested that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed to effectively inhibit tumor burdens in both syngeneic and nude mouse models of melanoma .

Dosage Effects in Animal Models

The effects of 1,3-Bis(3,5-dichlorophenyl)urea at different dosages in animal models have not been extensively studied. Oral administration of 4 mg/kg of the compound has been shown to effectively inhibit tumor burdens in melanoma models .

Métodos De Preparación

The synthesis of COH-SR4 involves several steps, including the activation of AMP-activated protein kinase (AMPK). The compound is typically prepared through a series of chemical reactions that involve the use of specific reagents and conditions. Industrial production methods for COH-SR4 are still under investigation, but the compound has been successfully synthesized in laboratory settings for research purposes .

Análisis De Reacciones Químicas

COH-SR4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, COH-SR4 has been shown to inhibit the antioxidant activity of the mercapturic acid pathway, leading to the deactivation of multiple pathways that protect cancer cells while simultaneously activating pathways that induce cancer cell self-destruction .

Comparación Con Compuestos Similares

COH-SR4 is unique in its ability to activate AMP-activated protein kinase (AMPK) and inhibit adipocyte differentiation. Similar compounds include other AMPK activators, such as metformin and AICAR. COH-SR4 has shown greater efficacy in inhibiting cancer cell growth and improving glucose control compared to these compounds. Additionally, COH-SR4 has been found to have a broader range of applications, including its use in treating drug-resistant cancers and metabolic disorders .

Propiedades

IUPAC Name |

1,3-bis(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

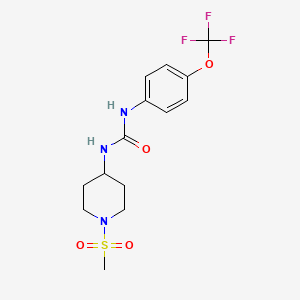

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)